2-Bromo-6-methoxyimidazo[1,2-a]pyridine
Overview
Description
2-Bromo-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol This compound is characterized by the presence of a bromine atom and a methoxy group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine typically involves the bromination of 6-methoxyimidazo[1,2-a]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be involved in oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids. Reduction reactions can also occur, especially at the imidazo ring, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-azido-6-methoxyimidazo[1,2-a]pyridine or 2-thio-6-methoxyimidazo[1,2-a]pyridine.
Oxidation Products: Products may include 6-methoxyimidazo[1,2-a]pyridine-2-carboxaldehyde or 6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid.
Scientific Research Applications
2-Bromo-6-methoxyimidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 2-Bromo-6-methoxyimidazo[1,2-a]pyridine exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to downstream biological effects.
Comparison with Similar Compounds
2-Chloro-6-methoxyimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
2-Bromo-6-methylimidazo[1,2-a]pyridine: The methoxy group is replaced by a methyl group, affecting its electronic properties and solubility.
Uniqueness: 2-Bromo-6-methoxyimidazo[1,2-a]pyridine is unique due to the combination of the bromine atom and methoxy group, which confer distinct chemical reactivity and biological interactions compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
2-bromo-6-methoxyimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMINXTALIVOYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674130 | |
Record name | 2-Bromo-6-methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042141-33-2 | |
Record name | 2-Bromo-6-methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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